molecular formula C19H27N3 B249144 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine

1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine

Cat. No. B249144
M. Wt: 297.4 g/mol
InChI Key: AJZHZUSLJZOJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine, also known as Yohimbine, is a naturally occurring alkaloid that is extracted from the bark of the Yohimbe tree. It has been used for centuries in traditional medicine to treat various ailments, such as erectile dysfunction and depression. In recent years, Yohimbine has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine exerts its pharmacological effects through its action as an alpha-2 adrenergic receptor antagonist. By blocking the alpha-2 receptors, 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine increases the release of norepinephrine, which leads to increased sympathetic nervous system activity. This results in increased blood flow, improved mood, and increased metabolic rate.
Biochemical and Physiological Effects:
1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity, improve lipid metabolism, and reduce inflammation. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has also been shown to increase energy expenditure and decrease body fat mass.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine in lab experiments is its well-established mechanism of action. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine is also readily available and relatively inexpensive. However, one limitation is that 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has a narrow therapeutic window and can cause adverse effects at high doses.

Future Directions

There are several potential future directions for the use of 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine in medicine. One area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of anxiety disorders and post-traumatic stress disorder. Additionally, there is interest in exploring the potential use of 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine as an adjunct therapy for cancer treatment.
In conclusion, 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine is a naturally occurring alkaloid that has potential therapeutic applications in medicine. Its well-established mechanism of action and wide range of pharmacological effects make it an attractive candidate for further research. However, further studies are needed to fully understand its potential benefits and limitations.

Synthesis Methods

The synthesis of 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine can be achieved through several methods, including extraction from the bark of the Yohimbe tree, chemical synthesis, and microbial synthesis. The most commonly used method for commercial production is the chemical synthesis method, which involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2,3-dihydro-1H-indole in the presence of a reducing agent.

Scientific Research Applications

1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-depressant, anti-inflammatory, and anti-oxidant properties. 1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of erectile dysfunction, anxiety disorders, and obesity.

properties

Product Name

1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine

Molecular Formula

C19H27N3

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C19H27N3/c1-4-10-22(11-5-1)17-8-12-21(13-9-17)15-16-14-20-19-7-3-2-6-18(16)19/h2-3,6-7,14,17,20H,1,4-5,8-13,15H2

InChI Key

AJZHZUSLJZOJHC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.